molecular formula C18H13ClF2N6O B1682951 ROCK Inhibitor CAS No. 867017-68-3

ROCK Inhibitor

Cat. No.: B1682951
CAS No.: 867017-68-3
M. Wt: 402.8 g/mol
InChI Key: NRSGWEVTVGZDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that regulate cytoskeletal dynamics, cell adhesion, migration, and apoptosis via the Rho/ROCK signaling pathway . Their dysregulation is implicated in cardiovascular diseases (e.g., hypertension, atherosclerosis), neurodegenerative disorders (e.g., Alzheimer’s disease), cancer metastasis, and ocular conditions (e.g., glaucoma) . ROCK inhibitors are classified into small molecules (e.g., isoquinoline, pyridine derivatives) and peptides, with diverse applications in research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-549 involves multiple steps, starting with the preparation of the azaindole core. The key steps include:

  • Formation of the azaindole ring through cyclization reactions.
  • Introduction of the chloro and difluorophenyl groups via substitution reactions.
  • Final purification to achieve high purity levels.

Industrial Production Methods: Industrial production of BAY-549 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: BAY-549 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted azaindole derivatives .

Scientific Research Applications

Cardiovascular Diseases

ROCK inhibitors have shown potential in treating various cardiovascular conditions. Research indicates that fasudil can reduce blood pressure and improve endothelial function. In models of hypertension, ROCK inhibition has been linked to decreased vascular resistance and improved blood flow .

Neurological Disorders

Fasudil is currently being investigated for its effects on neurodegenerative diseases such as amyotrophic lateral sclerosis and Alzheimer's disease. Preclinical studies suggest that it may enhance survival rates and reduce lesion severity in models of cerebral cavernous malformations .

Cancer Therapy

The role of ROCK inhibitors in cancer treatment is complex and context-dependent. While Y-27632 has been shown to inhibit the growth of certain cancer types (e.g., melanoma), it can also promote the proliferation of others, such as BRAF-mutant melanoma cells . This duality necessitates careful consideration when developing therapeutic strategies involving ROCK inhibition.

Stem Cell Research

ROCK inhibitors like Y-27632 have demonstrated significant benefits in stem cell culture and differentiation. They enhance the survival and expansion of human embryonic stem cells by preventing apoptosis during single-cell dissociation . This application is particularly relevant for regenerative medicine, where large numbers of viable stem cells are required.

Ocular Applications

Recent systematic reviews have highlighted the ocular effects of ROCK inhibition, such as reducing corneal edema due to endothelial dysfunction. This application is promising for treating various ocular conditions, although further research is needed to establish efficacy .

Case Studies

StudyApplicationFindings
Gauthaman et al. (2010)Stem Cell ExpansionDemonstrated that Y-27632 significantly increased the proliferation of human embryonic stem cells without inducing differentiation .
Zhang et al. (2023)Neurological DisordersShowed that fasudil improved survival rates in murine models with cerebral cavernous malformations .
Liu et al. (2018)Cancer TreatmentFound that Y-27632 enhanced migration and growth of BRAF-mutant melanoma cells, indicating a need for careful context consideration in cancer therapies .

Mechanism of Action

BAY-549 exerts its effects by inhibiting the activity of Rho-associated protein kinase 1 and Rho-associated protein kinase 2. These kinases play a crucial role in regulating the cytoskeleton, cell shape, and motility. By inhibiting these kinases, BAY-549 can modulate various cellular processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which is essential for various cellular functions .

Comparison with Similar Compounds

Structural and Functional Diversity

Over 60 chemical families of ROCK inhibitors have been identified, each with distinct structural motifs and selectivity profiles (Table 1) :

Table 1: Key ROCK Inhibitors and Their Properties

Compound Chemical Class Target Selectivity IC50/pIC50 Clinical Status
Fasudil Isoquinoline ROCK1/ROCK2 IC50: 0.33 μM Approved (IV, Japan/China)
Y-27632 Pyridine derivative ROCK1/ROCK2 IC50: 0.14 μM Preclinical/Research
Chroman 1 Chroman derivative ROCK1/ROCK2 IC50: 0.08 μM Preclinical
HA-1100 Isoquinoline ROCK1/ROCK2 IC50: 0.22 μM Preclinical
RKI 1447 Thiazole carboxamide ROCK1/ROCK2 IC50: 0.05 μM Preclinical
Compound C34 Pyridine-benzamide ROCK1 pIC50: 8.2 Preclinical

Selectivity and Mechanism of Action

  • Fasudil: A non-selective ROCK1/2 inhibitor with vasodilatory effects.
  • Y-27632 : Widely used in research for enhancing cell survival in stem cell cultures and neuroprotection. Lacks clinical approval due to off-target effects on PKC and JNK .
  • Chroman 1 : Outperforms Y-27632 in cytoprotection assays, with higher potency (IC50: 0.08 μM vs. 0.14 μM) and improved pharmacokinetics .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles

Compound Bioavailability Half-Life Key Limitations
Fasudil 20% (oral) 0.5–1 h Rapid clearance, requires IV dosing
Y-27632 N/A 2–4 h Off-target kinase inhibition
Chroman 1 >80% (predicted) 6–8 h Limited in vivo data
Compound C34 Moderate 3–5 h Low cell-level activity
  • 4-Aryl-5-aminomethylthiazole-2-amine derivatives: Designed for systemic administration, these compounds address the low bioavailability of earlier inhibitors like Fasudil .
  • N-ethyl-4-(pyridin-4-yl)benzamide derivatives : Demonstrated higher ROCK1 inhibition (pIC50 > 8.5) and favorable ADME/Tox profiles compared to C34 .

Biological Activity

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, particularly Y-27632 and fasudil, have garnered significant attention for their diverse biological activities across various fields, including stem cell biology, cancer therapy, and neuroprotection. This article explores the biological effects of ROCK inhibitors, supported by case studies and research findings.

Overview of ROCK Inhibitors

ROCK is a serine-threonine kinase involved in various cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and survival. The inhibition of ROCK activity has been linked to numerous therapeutic benefits, including enhanced stem cell maintenance, neuroprotection, and anti-cancer effects.

  • Cellular Metabolism : ROCK inhibitors like Y-27632 have been shown to affect the metabolism of human pluripotent stem cells (hPSCs). Studies indicate that prolonged exposure to Y-27632 leads to significant metabolic changes, including reduced glycolysis and alterations in amino acid pools. These metabolic adaptations are critical for maintaining pluripotency and cell viability under altered culture conditions .
  • Neuroprotection : ROCK inhibitors exhibit neuroprotective properties that promote regeneration in damaged tissues. For instance, Y-27632 has been demonstrated to enhance axonal regeneration in models of excitotoxic injury in cochlear tissues . This effect is attributed to the inhibition of ROCK signaling pathways that contribute to neuronal death during excitotoxic events.
  • Cancer Therapy : The role of ROCK inhibitors in cancer is complex and context-dependent. While Y-27632 has been reported to inhibit growth and migration in certain cancer types such as melanoma, it can paradoxically promote the proliferation of BRAF-mutated melanoma cells by enhancing AKT and ERK signaling pathways . This duality emphasizes the need for careful consideration of the cellular context when applying ROCK inhibitors in oncology.

Case Study 1: Effects on Stem Cells

A study investigated the impact of Y-27632 on hPSCs over a 96-hour period. The results indicated that while pluripotency markers remained stable initially, metabolic profiling revealed significant changes after 12 hours. By 48 hours, there was a notable reduction in glycolytic activity and TCA cycle function, suggesting that ROCK inhibition promotes a shift in cellular metabolism that may influence stem cell differentiation .

Case Study 2: Neuroprotective Effects

In a model examining excitotoxic injury using NMDA and kainic acid, treatment with Y-27632 significantly improved cell survival rates compared to control groups. Immunohistochemical evaluations showed enhanced preservation of cochlear structures when treated with the this compound, highlighting its potential for therapeutic applications in auditory regeneration .

Case Study 3: Cancer Cell Dynamics

Research on BRAF-mutant melanoma cells demonstrated that Y-27632 could enhance cell growth and migration through increased signaling via AKT and ERK pathways. This finding underscores the complexity of ROCK signaling in cancer biology, where inhibition may lead to divergent outcomes based on genetic backgrounds .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Stem Cell MaintenanceMaintains pluripotency; alters metabolism
NeuroprotectionEnhances axonal regeneration; reduces neuronal death
Cancer Growth RegulationContext-dependent effects; can inhibit or promote growth

Q & A

Basic Research Questions

Q. What are the primary cellular mechanisms targeted by ROCK inhibitors in cytoskeletal regulation, and how can these be experimentally validated?

ROCK inhibitors primarily inhibit Rho-associated kinase (ROCK), which regulates actin cytoskeleton dynamics by modulating stress fiber formation, cell motility, and focal adhesion assembly. Key validation methods include:

  • Western blotting : Measure phosphorylation levels of downstream targets (e.g., Rock Y722 dephosphorylation in Shp2-mediated pathways) .
  • Immunofluorescence microscopy : Quantify stress fiber density and cell morphological changes (e.g., cell area, nuclear area, filopodia formation) using software like ImageJ or CellProfiler .
  • Pharmacological inhibition assays : Compare phenotypic outcomes (e.g., cell rounding) between ROCK inhibitors (e.g., Y-27632) and controls .

Q. What are standard protocols for using ROCK inhibitors in human induced pluripotent stem cell (hiPSC) culture?

  • Concentration : 10 µM Y-27632 is commonly added to culture media during hiPSC passaging to enhance viability .
  • Timing : Administer the inhibitor immediately post-thawing or during subculture to mitigate apoptosis. Remove after 24–48 hours to avoid over-suppression of differentiation .
  • Validation : Assess cell survival rates via trypan blue exclusion and confirm pluripotency markers (e.g., Oct4, Nanog) post-treatment .

Q. How do ROCK inhibitors influence cell motility assays, and what metrics should be prioritized?

ROCK inhibitors reduce actomyosin contractility, impairing directional migration. Key metrics include:

  • Transwell migration assays : Quantify cell penetration through porous membranes.
  • Wound healing assays : Measure gap closure rates using time-lapse imaging.
  • Single-cell tracking : Analyze velocity and persistence using tools like TrackMate (Fiji) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ROCK inhibitor effects across different cytoskeletal components (e.g., stress fibers vs. podosomes)?

Contradictions often arise from context-dependent signaling crosstalk. Methodological strategies include:

  • Pathway-specific inhibition : Combine ROCK inhibitors with targeted siRNAs or CRISPR-Cas9 knockouts (e.g., Shp1/2) to isolate mechanisms .
  • Temporal analysis : Use live-cell imaging to track dynamic changes in podosome dissolution versus stress fiber formation post-inhibition .
  • Multi-parametric assays : Integrate proteomic profiling (e.g., phospho-kinase arrays) with phenotypic readouts to identify compensatory pathways .

Q. What experimental designs are optimal for studying this compound dose-dependent effects on transcriptional regulation?

  • Transcriptomic profiling : Perform RNA-seq or single-cell RNA-seq across a concentration gradient (e.g., 1–50 µM Y-27632) to identify dose-responsive genes.
  • Functional enrichment analysis : Use tools like DAVID or Gene Ontology to link transcriptional changes to cytoskeletal remodeling or apoptosis pathways.
  • Validation : Apply CRISPR-interference (CRISPRi) to suppress candidate genes and assess rescue phenotypes .

Q. How can multi-omics approaches be integrated to study this compound effects in complex cellular systems?

  • Proteomics : Quantify phosphorylation dynamics via mass spectrometry (e.g., phosphoproteomics of RhoA/ROCK substrates).
  • Metabolomics : Assess ATP/ADP ratios to evaluate energy expenditure changes during cytoskeletal remodeling.
  • Data integration : Use network analysis tools (e.g., Cytoscape) to map cross-talk between omics layers and prioritize mechanistic hubs .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document inhibitor concentrations, solvent types (e.g., DMSO), and treatment durations.
  • Batch controls : Include vehicle-only controls and validate inhibitor activity via Rock substrate phosphorylation assays .
  • Cell line authentication : Use STR profiling to confirm genetic stability, especially in long-term hiPSC cultures .

Q. What statistical frameworks are recommended for analyzing this compound-induced phenotypic heterogeneity?

  • Mixed-effects models : Account for variability in cell-level responses (e.g., random effects for biological replicates).
  • Machine learning : Apply clustering algorithms (e.g., t-SNE) to classify subpopulations based on morphological features .
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate detection of effect sizes .

Q. How should the PICO framework be applied to structure this compound research questions?

  • Population (P) : Define cell type(s) (e.g., dendritic cells, hiPSCs).
  • Intervention (I) : Specify inhibitor type, concentration, and exposure time.
  • Comparison (C) : Include untreated controls or alternative inhibitors (e.g., fasudil vs. Y-27632).
  • Outcome (O) : Quantify endpoints (e.g., stress fiber density, migration rate) .

Q. Cross-Disciplinary and Emerging Applications

Q. How can this compound studies inform neurovascular disease models or tissue engineering?

  • Blood-brain barrier (BBB) models : Use ROCK inhibitors to enhance endothelial cell permeability assays for drug delivery studies.
  • 3D bioprinting : Optimize hydrogel formulations with ROCK inhibitors to improve hiPSC viability in printed constructs .
  • Functional validation : Couple inhibitor treatments with TEER (transepithelial electrical resistance) measurements or barrier integrity assays .

Q. What are the ethical and feasibility considerations when scaling this compound studies to in vivo models?

  • FINER criteria : Ensure studies are Feasible (adequate animal cohorts), Interesting (novel mechanistic insights), Novel (unexplored tissue contexts), Ethical (IACUC approval), and Relevant (translational potential) .
  • Dosing optimization : Conduct pharmacokinetic studies to establish safe inhibitor thresholds in rodents or organoids .

Properties

IUPAC Name

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGWEVTVGZDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468040
Record name TC-S 7001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867017-68-3
Record name TC-S 7001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

415 mg (1.51 mmol) of 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]aniline and 321 mg (1.96 mmol) of 4,6-dichloropyrimidine-2-amine are suspended in 8 ml of water. 1.96 ml of 1N hydrochloric acid are added, and the mixture is heated at reflux overnight. Using 1N aqueous sodium hydroxide solution, the pH is then adjusted to 10, resulting in the precipitation of crystals. The crystals are filtered off with suction and washed with water. The crude product is purified by column chromatography on silica gel (mobile phase: dichloromethane/methanol (7N ammonia) 100:1 to 100:5).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ROCK Inhibitor
Reactant of Route 2
Reactant of Route 2
ROCK Inhibitor
Reactant of Route 3
Reactant of Route 3
ROCK Inhibitor
Reactant of Route 4
Reactant of Route 4
ROCK Inhibitor
Reactant of Route 5
Reactant of Route 5
ROCK Inhibitor
Reactant of Route 6
Reactant of Route 6
ROCK Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.